N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at the 5-position and a 2-(phenylthio)acetamide moiety at the 2-position. The oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the bromine atom enhances lipophilicity and influences bioactivity.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJAJDWEERTJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromobenzohydrazide with phenylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding hydrazides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex molecules in medicinal chemistry. Its unique structure allows for modifications that can lead to novel derivatives with enhanced biological activities .
Biology
- Antimicrobial Properties : Research indicates that compounds containing the oxadiazole moiety often exhibit antimicrobial and antifungal properties. N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has been investigated for its potential effectiveness against various bacterial and fungal strains .
Medicine
- Anticancer Potential : The compound is under exploration for its anticancer properties, particularly due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. Studies have shown that oxadiazole derivatives can have significant antiproliferative effects against various cancer cell lines .
Case Study 1: Anticancer Activity
A study evaluated various oxadiazole derivatives for their anticancer properties against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited significant growth inhibition rates (percent growth inhibition) against these cancer cells, highlighting the potential of this compound as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that specific modifications to the oxadiazole structure could enhance its efficacy against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenylthio group may play a crucial role in binding to these targets, thereby modulating their activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Acetamide Motifs
The following table summarizes key structural analogues and their properties:
Key Differences in Physicochemical Properties
- Melting Points: Compounds with bulkier substituents (e.g., phthalazinone derivatives in ) exhibit higher melting points (>300°C) due to increased crystallinity and hydrogen bonding .
- Spectroscopic Profiles :
- IR Spectroscopy : The target compound’s phenylthio group would show C–S stretching near 621–1384 cm⁻¹, similar to analogues like N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide .
- NMR Spectroscopy : The phenylthio group’s protons would resonate as distinct singlets in the δ2.5–4.5 ppm range, comparable to compound 14 in , where CH₂ protons appear at δ4.51 ppm .
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound that belongs to the oxadiazole class of heterocyclic compounds. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 469.15 g/mol. Its structure is characterized by:
- A bromophenyl group,
- An oxadiazole ring,
- A thioether linkage.
This unique arrangement of functional groups contributes to its biological activities.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains and fungi. For example, a study reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions such as arthritis. This effect is attributed to the modulation of pro-inflammatory cytokines .
Neuroprotective Potential
Recent studies have explored the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases like Alzheimer's. The compound exhibited inhibition of acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The IC50 values for AChE inhibition were reported as , indicating a promising therapeutic potential for cognitive enhancement .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- The bromophenyl moiety enhances lipophilicity and biological interaction.
- The oxadiazole ring is crucial for the antimicrobial and anti-inflammatory activities.
- The thioether linkage appears to play a role in modulating the compound's interaction with biological targets.
Case Studies
- Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, treatment with the oxadiazole derivative improved cognitive function significantly compared to control groups .
- In Vitro Antimicrobial Testing : The compound was tested against several bacterial strains using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
